molecular formula C25H25ClN2O4S B607655 GLPG0974 CAS No. 1391076-61-1

GLPG0974

Cat. No.: B607655
CAS No.: 1391076-61-1
M. Wt: 485.0 g/mol
InChI Key: MPMKMQHJHDHPBE-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of GLPG-0974 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for GLPG-0974 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Chemical Stability Profile

GLPG0974 exhibits robust stability under physiological conditions:

ParameterValueSource
PBS (pH 7.4, 37°C, 10 d)>95% remaining
Mouse liver microsomesLow clearance (92% stability)
Plasma protein binding98.5% (human)

Key stability observations:

  • Ester hydrolysis resistance : The carboxylic acid group remains intact in biological matrices, avoiding undesired prodrug activation .
  • Azetidine ring stability : No degradation observed under oxidative or hydrolytic stress .

Radioligand Binding Kinetics

[3H]this compound serves as a tool compound for studying FFA2 interactions:

ParameterValue (hFFA2)Value (Lys65Ala mutant)
Dissociation constant (Kd)7.3 ± 0.4 nM67 ± 9 nM
Association rate (kon)1.2 × 10^8 M⁻¹·min⁻¹N/A
Dissociation rate (koff)0.08 min⁻¹0.15 min⁻¹

Mutagenesis studies reveal Lys65 is critical for binding:

  • Lys65Arg mutation : Abolishes [3H]this compound binding (Kd >60 nM) .
  • Charge-assisted H-bond : Between azetidine carbonyl and Lys65 stabilizes receptor-ligand complex .

Allosteric Modulation Effects

This compound displays context-dependent pharmacological behavior:

ConditionObserved EffectMechanism
Co-incubation with AZ1729Positive modulation (↑Ca²⁰ response)Altered receptor conformation
High acetate concentrationsAntagonism (IC₅₀ = 9 nM)Competitive binding at orthosteric site

Biochemical assays demonstrate:

  • Biased signaling : this compound suppresses Gαi-mediated CD11b activation while potentiating Gαq-coupled calcium flux .
  • Species selectivity : 10-fold lower affinity for murine FFA2 due to Arg65 substitution .

Metabolic Pathways

Phase I clinical trials identified key metabolic characteristics:

ParameterValue (400 mg dose)Significance
Plasma t₁/₂12–15 hSuitable for QD dosing
Urinary excretion<2% unchangedExtensive hepatic metabolism
CYP inhibitionNone (up to 10 μM)Low drug-drug interaction risk

Major metabolites result from:

  • β-oxidation of the butyric acid chain.
  • Glucuronidation of the azetidine nitrogen .

Scientific Research Applications

Mechanism of Action

GLPG-0974 exerts its effects by antagonizing the free fatty acid receptor 2 (FFA2). This receptor is activated by short-chain fatty acids, which are products of dietary fiber digestion. By inhibiting FFA2, GLPG-0974 reduces the migration of neutrophils, thereby modulating the inflammatory response. The molecular targets and pathways involved include the inhibition of CD11b activation-specific epitope expression in human whole blood .

Comparison with Similar Compounds

GLPG-0974 is unique in its high selectivity and potency as an FFA2 antagonist. Similar compounds include:

Biological Activity

GLPG0974 is a novel compound developed by Galapagos NV, primarily targeting the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This compound has garnered attention for its potential therapeutic applications in inflammatory bowel diseases (IBD), particularly ulcerative colitis. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, safety profile, and clinical findings.

This compound functions as a potent and selective antagonist of FFA2. This receptor is activated by short-chain fatty acids (SCFAs) and plays a significant role in mediating neutrophil activation and migration during inflammatory responses. By inhibiting FFA2, this compound aims to reduce the excessive migration of neutrophils to inflamed tissues, thereby mitigating tissue damage and inflammation associated with conditions like ulcerative colitis .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been evaluated through multiple clinical trials. Key findings include:

  • Safety and Tolerability : In Phase 1 trials involving healthy subjects, this compound was well tolerated at doses up to 400 mg daily. No significant adverse effects were reported, indicating a favorable safety profile for further clinical development .
  • Pharmacokinetics : The compound demonstrated dose-proportional exposure and a substantial inhibition of neutrophil activation in response to SCFAs. The pharmacokinetic analysis revealed a peak plasma concentration (CmaxC_{max}) that was directly observed, with a terminal elimination half-life conducive for therapeutic use .

Phase 2A Study in Ulcerative Colitis

A pivotal Phase 2A clinical trial was initiated to assess the efficacy of this compound in patients with mild to moderate ulcerative colitis. The study design included:

  • Participants : 45 patients were randomized to receive either 200 mg of this compound twice daily or a placebo over four weeks.
  • Primary Objectives : The trial aimed to evaluate the efficacy of this compound on clinical endpoints, safety, tolerability, and effects on selected biomarkers related to inflammation .

Despite initial optimism based on preclinical data, results from this study indicated that this compound did not meet the predefined efficacy endpoints for treating ulcerative colitis, leading to the termination of its further development in this indication .

In Vitro and In Vivo Studies

Research has shown that this compound effectively inhibits neutrophil chemotaxis in vitro. This activity was confirmed through assays measuring the expression of CD11b on neutrophils stimulated with SCFAs. Notably:

  • Binding Affinity : this compound displayed high affinity for human FFA2 (K_d = 7.3 ± 0.4 nM) but showed reduced potency against rodent orthologs, highlighting species-specific interactions that complicate preclinical modeling .
  • Biased Signaling : Recent studies suggest that this compound may not only act as an antagonist but could also function as a positive modulator under certain conditions, potentially altering the signaling pathways activated by FFA2 .

Summary Table of Key Findings

ParameterDescription
Target Free Fatty Acid Receptor 2 (FFA2)
Mechanism Antagonist reducing neutrophil migration
Phase 1 Safety Well tolerated up to 400 mg/day
Phase 2A Efficacy Did not meet efficacy endpoints in ulcerative colitis
Binding Affinity (K_d) 7.3 ± 0.4 nM for human FFA2
Potential Modulation Effects May act as a positive modulator under specific conditions

Q & A

Basic Research Questions

Q. What is the primary molecular target of GLPG0974, and how is its selectivity characterized?

this compound is a selective antagonist of the free fatty acid receptor 2 (FFA2/GPR43), with an IC50 of 9 nM. Its selectivity is demonstrated through competitive binding assays and functional studies. For instance, this compound shows no significant activity against FFA3 (GPR41) or 55 other receptors/transporters, confirming high specificity for FFA2 . Radioligand displacement assays (e.g., [³H]this compound, Kd = 7.5 ± 0.4 nM) further validate its affinity for human FFA2, with negligible binding to rodent isoforms (>150 nM) .

Q. What experimental models are commonly used to study this compound's pharmacological effects?

Key models include:

  • In vitro : Human neutrophil migration assays to assess inhibition of acetate-induced chemotaxis ; CD11b activation assays in whole blood to evaluate pharmacodynamic (PD) markers .
  • In vivo : Rat pharmacokinetic (PK) studies demonstrating 47% oral bioavailability and dose-linear plasma exposure ; murine inflammation models for neutrophil-driven pathologies .
  • Clinical : Phase 1/2 trials in healthy volunteers and ulcerative colitis (UC) patients to assess safety, PK, and biomarker responses (e.g., CD11b inhibition) .

Q. How does this compound modulate neutrophil function in inflammatory contexts?

this compound inhibits acetate-induced neutrophil migration by blocking FFA2 activation. In human whole blood, it suppresses CD11b upregulation, a marker of neutrophil activation, in a concentration-dependent manner (IC50 ~9 nM) . This mechanism reduces neutrophil infiltration into tissues, as shown in preclinical models of inflammation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound's robust in vitro activity and limited clinical efficacy in UC trials?

While this compound significantly reduced neutrophil activation biomarkers (e.g., CD11b) in Phase 1/2 trials , it failed to show clinical improvement in UC patients within 4 weeks . This discrepancy may arise from:

  • Temporal factors : Short trial duration insufficient to capture tissue-level healing.
  • Pathway redundancy : Other inflammatory pathways (e.g., FFA3, chemokine receptors) may compensate for FFA2 blockade.
  • Species differences : Human FFA2 has distinct ligand-binding properties compared to rodents, complicating preclinical-to-clinical translation . Methodological solutions include longitudinal biomarker tracking and combinatorial targeting of multiple pathways .

Q. What methodological considerations are critical when extrapolating this compound's effects from rodent models to human physiology?

Key factors include:

  • Species-specific receptor affinity : this compound binds human FFA2 with 20-fold higher affinity than rodent isoforms (Kd = 7.5 nM vs. >150 nM) . Studies using humanized FFA2 transgenic models are recommended.
  • Dose calibration : Adjust dosing to account for differences in bioavailability (e.g., 47% in rats vs. humans) .
  • Biomarker validation : Prioritize conserved PD markers (e.g., CD11b) across species .

Q. How does this compound's pharmacokinetic profile influence its dosing strategy in preclinical and clinical studies?

this compound exhibits dose-proportional plasma exposure in rats (5–30 mg/kg) and humans (up to 400 mg/day), with a half-life supporting once-daily dosing . However, its solubility in DMSO (180 mg/mL) necessitates careful formulation to avoid precipitation in aqueous systems . In clinical trials, trough concentration monitoring is critical to maintain target engagement, as CD11b inhibition correlates with plasma levels .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret negative clinical results despite positive biomarker data (e.g., CD11b inhibition)?

Negative outcomes may reflect:

  • Biomarker limitations : CD11b inhibition measures acute neutrophil activation but not chronic tissue damage .
  • Off-target effects : Uncharacterized interactions (e.g., with α-synuclein in gut cells) may confound results. Mitigation strategies include multi-omics profiling to identify compensatory pathways and secondary endpoints assessing histological repair .

Q. What experimental designs are optimal for studying this compound's cross-disciplinary effects (e.g., neuroinflammation, gut-brain axis)?

Co-culture systems (e.g., enteroendocrine cells with neuronal cells) can model gut-brain interactions. This compound reduces butyrate-induced α-synuclein accumulation in gut cells, suggesting a role in Parkinson’s disease . Methods include:

  • Receptor antagonism : Pre-treatment with this compound (1 µM) to block FFA2 .
  • Multi-parametric analysis : Combine ELISA for α-synuclein release with transcriptomic profiling .

Q. Methodological Resources

  • Binding assays : Radioligand displacement ([³H]this compound) for affinity studies .
  • PK/PD modeling : Non-compartmental analysis for dose-exposure-response relationships .
  • Species-specific models : Humanized FFA2 mice for translational validation .

Properties

IUPAC Name

4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMKMQHJHDHPBE-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391076-61-1
Record name GLPG-0974
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-0974
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-0974
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.